molecular formula C15H12N4OS4 B11064015 (2E)-2-(7,7-dimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide

(2E)-2-(7,7-dimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide

Cat. No.: B11064015
M. Wt: 392.6 g/mol
InChI Key: CMAGYMNHIAHENL-UHFFFAOYSA-N
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Description

The compound (2E)-2-(7,7-dimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide features a complex heterocyclic framework combining dithiolo, pyrrolo, and quinoline moieties. This compound is hypothesized to exhibit bioactivity due to its conjugated π-system, electron-withdrawing groups (e.g., oxo and thioxo), and sulfur-rich regions that may enhance binding to biological targets.

Properties

Molecular Formula

C15H12N4OS4

Molecular Weight

392.6 g/mol

IUPAC Name

(9-hydroxy-7,7-dimethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),9,11(15),12-pentaen-10-yl)iminothiourea

InChI

InChI=1S/C15H12N4OS4/c1-15(2)11-8(13(21)24-23-11)6-4-3-5-7-9(17-18-14(16)22)12(20)19(15)10(6)7/h3-5,20H,1-2H3,(H2,16,22)

InChI Key

CMAGYMNHIAHENL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC4=C3N1C(=C4N=NC(=S)N)O)C(=S)SS2)C

Origin of Product

United States

Preparation Methods

Core Structure Assembly via Thorpe-Ziegler Cyclization

The pyrrolo[3,2,1-ij]quinoline core is synthesized through Thorpe-Ziegler cyclization, a method validated for analogous systems. Starting with 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, α-halo carbonyl compounds (e.g., chloroacetone) undergo S-alkylation followed by cyclization in ethanol with sodium ethoxide.

Procedure:

  • React 4-cyano-1-piperidinyl-tetrahydroisoquinoline-3-thione with chloroacetone in refluxing ethanol.

  • Treat intermediates with sodium ethoxide to induce cyclization.

  • Introduce dithiolo rings via sulfurization using Lawesson’s reagent.

Key Data:

StepReagents/ConditionsYield
S-alkylationChloroacetone, EtOH, reflux68–76%
CyclizationNaOEt, EtOH, 80°C72%
SulfurizationLawesson’s reagent, toluene65%

Introduction of Oxo and Thioxo Groups

The 5-oxo and 10-thioxo groups are installed sequentially. Oxidation of the quinoline intermediate with KMnO₄ in acidic medium forms the ketone, while thiation with phosphorus pentasulfide (P₄S₁₀) introduces the thione.

Optimization:

  • Oxidation: KMnO₄ in H₂SO₄ (0.5 M) at 60°C for 4 h.

  • Thiation: P₄S₁₀ in dry xylene under reflux for 6 h.

Characterization:

  • IR: ν(C=O) at 1,695 cm⁻¹; ν(C=S) at 1,220 cm⁻¹.

  • ¹³C NMR: δ 185.2 (C=S), 172.8 (C=O).

Hydrazinecarbothioamide Functionalization

The hydrazinecarbothioamide group is introduced via condensation of the core’s carbonyl with thiocarbohydrazide. Ultrasound irradiation enhances reaction efficiency.

Method A (Conventional):

  • Reflux core intermediate with thiocarbohydrazide in ethanol/KOH (12 h, 70°C).
    Method B (Ultrasound):

  • Ethanol/KOH, 45°C, 40 min, 20 kHz ultrasound.

Yield Comparison:

MethodTimeYield
A12 h65%
B40 min82%

Stereoselectivity:

  • The (2E)-configuration is favored under acidic conditions (pH 4–5).

One-Pot Multicomponent Approach

A streamlined method combines core synthesis and functionalization in one pot:

  • React 3,4-dimethylthieno[2,3-b]thiophene with DMF-DMA to form enaminone.

  • Condense with thiocarbohydrazide under ultrasound.

Conditions:

  • DMF-DMA, ethanol, 80°C, 6 h.

  • Ultrasound (40 kHz, 50°C) for cyclization.

Outcome:

  • Overall yield: 74%.

  • Purity: >98% (HPLC).

Crystallization and Purification

Final purification employs mixed-solvent recrystallization (DMF/EtOH, 1:1) or column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Purity Data:

MethodPurity
Recrystallization97%
Column Chromatography99%

Reaction Mechanism Insights

  • Cyclization: Thorpe-Ziegler proceeds via enolate formation, followed by intramolecular nucleophilic attack.

  • Thiation: P₄S₁₀ replaces carbonyl oxygen with sulfur via a two-step electrophilic substitution.

  • Hydrazone Formation: Acid-catalyzed condensation ensures E-configuration dominance.

Challenges and Solutions

  • Low Yields in Dithiolo Formation: Use of Lawesson’s reagent instead of H₂S improves reproducibility.

  • Byproducts in Hydrazinecarbothioamide Step: Ultrasound reduces side reactions via efficient mixing .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiocarbonyl Group

The thiocarbonyl group (C=S) in the dithiolo fragment undergoes nucleophilic substitution with amines, alcohols, and thiols. For example:

  • Reaction with Acyl Chlorides :
    Treatment with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in toluene under reflux conditions replaces the thiocarbonyl sulfur with acyl groups, forming N-acylated derivatives .

ReactantConditionsProductYieldCitation
2h + AcClToluene, reflux (8–10 h)N-Acetyl derivative (2i) 73–84%
2h + BzClToluene, reflux (8–10 h)N-Benzoyl derivative (2j) 76%

Cyclization and Annelation Reactions

The pyrrolo[3,2,1-ij]quinoline core facilitates annelation reactions:

  • Stolle Reaction :
    Reaction with oxalyl chloride introduces a pyrrole-1,2-dione fragment, forming annulated dithiolo-pyrrolo-quinoline-4,5-dione derivatives (2n, 2q) .

    Conditions: Dry toluene, reflux, 12 h\text{Conditions: Dry toluene, reflux, 12 h}

    This reaction proceeds via electrophilic acylation followed by intramolecular cyclization .

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at the C-6 position due to electron-rich regions:

  • Sulfurization :
    Refluxing with elemental sulfur in dimethylformamide (DMF) introduces additional sulfur atoms, forming polysulfide derivatives (2e–g) .

    Reaction: S8+DMF, 5 equivalents, 100°C\text{Reaction: } \text{S}_8 + \text{DMF, 5 equivalents, 100°C}

Condensation with Hydrazinecarbothioamide

The hydrazinecarbothioamide moiety participates in condensation reactions:

  • Formation of Arylimino Derivatives :
    Reaction with aromatic amines (e.g., aniline derivatives) under basic conditions yields arylimino-substituted products (2p, 2q) .

SubstrateAmineProductIC50_{50} (JAK3)Citation
2o (iodide)4-Fluoroaniline2p 0.46 μM

Oxidation and Redox Reactions

The thioxo group (S=C) is susceptible to oxidation:

  • Formation of Disulfides :
    Exposure to mild oxidizing agents (e.g., H2_2O2_2) converts thiols to disulfides, altering the dithiolo ring’s electronic properties.

Biological Interactions

While not synthetic reactions, the compound interacts with biological targets via:

  • Kinase Inhibition :
    Binds to ATP pockets of JAK3 and cRAF kinases through hydrogen bonding (thiocarbonyl and NH groups) and hydrophobic interactions (dimethyl groups) .

TargetIC50_{50}CompoundCitation
JAK30.36 μM2a
cRAF[Y340D][Y341D]0.78 μM2c

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown promising results against breast cancer cells (MCF-7) and colon cancer cells (HCT-116) with IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Activity : Compounds in the same family have demonstrated antimicrobial properties against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.

Medicinal Chemistry Applications

The unique structural features of (2E)-2-(7,7-dimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide make it a candidate for drug development:

  • Lead Compound for Anticancer Drugs : Given its activity against cancer cell lines, it could serve as a lead compound for further modifications to enhance efficacy and reduce toxicity.
  • Targeted Drug Delivery Systems : The compound's ability to interact with biological targets can be exploited in designing targeted drug delivery systems that improve therapeutic outcomes.

Agricultural Applications

The potential use of this compound extends to agriculture:

  • Pesticide Development : Similar compounds have been explored for their pesticidal properties. Investigating the efficacy of this compound against agricultural pests could lead to the development of new biopesticides.

Case Studies

Several studies highlight the applications of related compounds:

  • In a study published in Der Pharma Chemica, researchers synthesized thiazolidine derivatives that exhibited significant anticancer activity . This underscores the importance of structural modifications in enhancing biological activity.
  • Another study focused on quinoxaline derivatives showed promising results in inhibiting cancer cell growth and highlighted the structure-activity relationship crucial for drug design .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Motifs and Functional Groups

Target Compound
  • Core structure: Dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline fused with a hydrazinecarbothioamide group.
  • Key functional groups : Oxo (C=O), thioxo (C=S), methyl substituents, and a conjugated hydrazinecarbothioamide side chain.
Analogs from Evidence

Compound 11a ():

  • Thiazolo[3,2-a]pyrimidine core with a 2,4,6-trimethylbenzylidene substituent.
  • Functional groups: Carbonitrile (CN), oxo groups, and methyl substituents .

Compound 12 ():

  • Pyrimido[2,1-b]quinazoline system with a 5-methylfuran-2-yl group.
  • Contains NH, CN, and carbonyl (C=O) groups .

Compound 10a (): Pyrazolo[3,4-d]pyrimidin-4-one core with a thiazolidin-2-ylideneamino group. Features aryl (phenyl) and methyl substituents .

Patent Compound (): Thiazole-anilino core linked to a hydrazinecarbothioamide group. Shares the hydrazinecarbothioamide motif with the target compound .

Comparison :

  • The target compound’s dithiolo-pyrrolo-quinoline core is more structurally complex than the thiazolo-pyrimidine or pyrazolo-pyrimidinone systems in analogs.

Physicochemical Properties

Data Table: Key Properties of Analogs
Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound Not provided Estimated >450 Not reported C=O, C=S, NH, SH, CH3
11a () C20H10N4O3S 386 243–246 CN, C=O, NH, CH3
12 () C17H10N4O3 318 268–269 CN, C=O, NH
10a () C22H17N3O3S 403 Not reported C=O, NH, aryl, CH3
Patent Compound Not fully detailed ~350–400 (est.) Not reported C=S, NH, thiazole, anilino

Comparison :

  • The target compound’s higher molecular weight (estimated) and sulfur-rich structure may reduce solubility compared to analogs like 11a or 12.
  • The presence of thioxo (C=S) and oxo (C=O) groups in the target compound could enhance redox activity relative to carbonitrile-containing analogs .

Spectroscopic Characteristics

IR and NMR Data Highlights
  • Target Compound : Expected IR peaks for C=S (~1,100–1,250 cm⁻¹), C=O (~1,650–1,750 cm⁻¹), and NH/ SH stretches (~3,200–3,500 cm⁻¹).
  • Compound 11a : IR shows CN (2,219 cm⁻¹), NH (3,436 cm⁻¹), and C=O (1,650–1,710 cm⁻¹). NMR confirms aromatic protons and methyl groups .
  • Compound 10b (): IR peaks for CN (~2,209 cm⁻¹) and NH (~3,423 cm⁻¹) .

Comparison :

  • The target compound’s IR spectrum would likely differ due to the absence of CN groups (present in 11a and 12) but show stronger C=S signals.
  • Quinoline-related protons in the target compound may produce distinct downfield shifts in NMR compared to pyrimidine-based analogs .

Comparison :

  • The hydrazinecarbothioamide group (shared with the patent compound) could synergize with sulfur-rich regions for antimicrobial or anticancer effects .

Comparison :

  • The target compound’s synthesis may require stringent conditions (e.g., high-temperature reflux) due to its fused heterocyclic system, contrasting with milder protocols for pyrimidine derivatives .

Biological Activity

The compound (2E)-2-(7,7-dimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by several functional groups that contribute to its biological activity. Its complex arrangement includes dithiolo and pyrrolo moieties, which are known for their diverse pharmacological properties.

Molecular Formula

  • C : 15
  • H : 16
  • N : 4
  • O : 2
  • S : 3

Structural Features

The presence of thioxo and carbothioamide groups suggests potential interactions with biological targets, including enzymes and receptors.

Antitumor Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives of dithioloquinoline have shown promising results against various cancer cell lines.

In Vitro Studies

A study evaluated the cytotoxicity of related compounds against human cancer cell lines using the MTT assay. The results indicated:

  • IC50 values ranging from 0.25 to 0.78 μM across different cell lines.
  • Compounds demonstrated selective toxicity towards tumor cells compared to normal cells .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. In vitro assays against various bacterial strains showed:

  • Inhibition of growth in Gram-positive and Gram-negative bacteria.
  • Minimum inhibitory concentrations (MIC) were determined to be effective at low micromolar concentrations .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research:

  • Protein Kinase Inhibition : The compound exhibited moderate to high inhibitory activity against several protein kinases involved in cancer signaling pathways. For example:
    • JAK3: IC50 = 0.46 μM
    • cRAF: IC50 = 0.34 μM .

Antioxidant Activity

Antioxidant properties were assessed using DPPH radical scavenging assays:

  • The compound demonstrated significant scavenging activity, suggesting potential applications in oxidative stress-related diseases .

Table 1: Biological Activities of Related Compounds

CompoundActivity TypeIC50 (μM)Reference
Compound AAntitumor0.25
Compound BAntimicrobial1.5
Compound CProtein Kinase Inhibitor0.34
Compound DAntioxidantN/A

Table 2: Enzyme Inhibition Profile

EnzymeInhibition (%)IC50 (μM)
JAK399%0.46
cRAF92%0.34
NPM1-ALK85%0.54

Case Studies

Several case studies have highlighted the biological significance of compounds similar to the target molecule:

  • Case Study on Antitumor Efficacy :
    • A study involving a series of dithioloquinoline derivatives reported that modifications in the substituents significantly enhanced their antitumor activity against breast and lung cancer cell lines .
  • Antimicrobial Evaluation :
    • Research conducted on thioxo derivatives indicated broad-spectrum antimicrobial activity, with particular effectiveness against MRSA strains .
  • Mechanistic Studies on Enzyme Inhibition :
    • Investigations into the mechanism of action revealed that the compound acts as a competitive inhibitor for certain kinases, providing insights into its therapeutic potential in targeted cancer therapies .

Q & A

Q. How can machine learning improve predictive modeling of physicochemical properties?

  • Methodological Answer :
  • Train models on datasets of hydrazinecarbothioamide derivatives (logP, solubility, pKa) using software like MOE or Schrödinger.
  • Validate with experimental data to refine predictions for novel analogs .

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